molecular formula C21H24N2O4 B6348965 8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-85-1

8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348965
CAS RN: 1326811-85-1
M. Wt: 368.4 g/mol
InChI Key: MIEHHASTWYAEGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a spirocyclic structure (diazaspiro[4.5]decane), a naphthalene moiety, and a carboxylic acid group . Spirocyclic compounds are a class of organic compounds that have two rings sharing one atom, in this case, a carbon atom. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, the planar naphthalene group, and the polar carboxylic acid group . The presence of these different groups would likely result in a molecule with regions of differing polarity, which could impact its physical properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is acidic and can participate in various reactions such as esterification and amide formation . The naphthalene moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could allow for hydrogen bonding, which might increase its solubility in polar solvents . The naphthalene moiety is nonpolar and could increase the compound’s solubility in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

8-ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-22-11-9-21(10-12-22)23(18(14-27-21)20(25)26)19(24)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13,18H,2,9-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHHASTWYAEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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